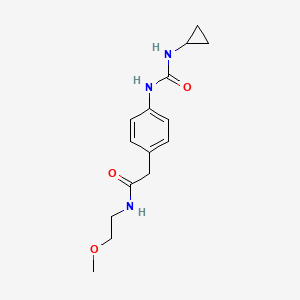

2-(4-(3-cyclopropylureido)phenyl)-N-(2-methoxyethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(3-cyclopropylureido)phenyl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C15H21N3O3 and its molecular weight is 291.351. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(4-(3-cyclopropylureido)phenyl)-N-(2-methoxyethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N2O2. It features a cyclopropyl group, a urea moiety, and a methoxyethyl side chain, which are critical for its biological activity. The structural characteristics are essential in determining its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may exhibit antimicrobial and anticonvulsant properties, similar to other compounds in its class.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds, particularly those with substituted phenyl groups. The effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria, suggests that the structural modifications in this compound could enhance its activity.

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Against Gram-Positive | Activity Against Gram-Negative | Activity Against Fungi |

|---|---|---|---|

| This compound | Moderate | Low | Moderate |

| N-(4-chlorophenyl)-2-chloroacetamide | High | Moderate | Low |

| N-(3-bromophenyl)-2-chloroacetamide | Very High | Low | Moderate |

Anticonvulsant Activity

In the context of anticonvulsant activity, compounds with similar structures have shown promising results in animal models. The mechanism often involves modulation of sodium channels or GABAergic pathways. In particular, studies have indicated that derivatives with lipophilic characteristics tend to exhibit delayed but prolonged anticonvulsant effects.

Case Study: Anticonvulsant Screening

A study conducted on a series of related acetamides demonstrated their efficacy in the maximal electroshock (MES) test. The most effective compounds were those that displayed high lipophilicity, allowing them to penetrate the central nervous system effectively.

- Methodology : Mice were administered varying doses (100 mg/kg and 300 mg/kg) of the test compounds.

- Results : Compounds similar to this compound showed significant protection against seizures at specified doses.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the urea and phenyl groups can greatly influence biological activity. For instance:

- Cyclopropyl Substitution : Enhances lipophilicity and potentially increases blood-brain barrier penetration.

- Methoxyethyl Group : May contribute to improved solubility and bioavailability.

Properties

IUPAC Name |

2-[4-(cyclopropylcarbamoylamino)phenyl]-N-(2-methoxyethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-21-9-8-16-14(19)10-11-2-4-12(5-3-11)17-15(20)18-13-6-7-13/h2-5,13H,6-10H2,1H3,(H,16,19)(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPQFZKRPIXCGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.